molecular formula C10H21ClN2O B2470322 (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride CAS No. 1286207-96-2

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride

Cat. No.: B2470322
CAS No.: 1286207-96-2
M. Wt: 220.74
InChI Key: YHOZDEOQVHTHKS-FVGYRXGTSA-N
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Description

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminopyrrolidine moiety and an ethylbutanone backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride typically involves the following steps:

    Formation of the Aminopyrrolidine Moiety: This step involves the reaction of a suitable precursor with an amine to form the aminopyrrolidine ring.

    Attachment of the Ethylbutanone Backbone: The aminopyrrolidine intermediate is then reacted with an appropriate ethylbutanone derivative under controlled conditions to form the desired compound.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as flow microreactors, which offer better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminopyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride involves its interaction with specific molecular targets. The aminopyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-Aminopyrrolidin-1-yl)-2-methylbutan-1-one hydrochloride
  • (S)-1-(3-Aminopyrrolidin-1-yl)-2-propylbutan-1-one hydrochloride

Uniqueness

(S)-1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutanone backbone differentiates it from similar compounds, potentially leading to different reactivity and interactions.

Properties

IUPAC Name

1-[(3S)-3-aminopyrrolidin-1-yl]-2-ethylbutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-8(4-2)10(13)12-6-5-9(11)7-12;/h8-9H,3-7,11H2,1-2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOZDEOQVHTHKS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)N1CC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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